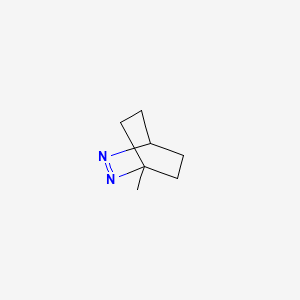
2,3-Diazabicyclo(2.2.2)oct-2-ene, 1-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Diazabicyclo(2.2.2)oct-2-ene, 1-methyl- is a bicyclic organic compound with the molecular formula C₆H₁₀N₂. It is known for its unique structure, which consists of a bicyclic framework with two nitrogen atoms. This compound is often used in various chemical reactions and has applications in scientific research due to its distinctive properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diazabicyclo(2.2.2)oct-2-ene, 1-methyl- typically involves the reaction of 1,4-dimethyl-2,3-diazabicyclo[2.2.2]oct-2-ene with specific reagents under controlled conditions. One common method includes the irradiation of stereospecifically labeled compounds to produce the desired bicyclic structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Diazabicyclo(2.2.2)oct-2-ene, 1-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the bicyclic structure, leading to different derivatives.
Substitution: Substitution reactions can occur at the nitrogen atoms or other positions within the bicyclic framework.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce different nitrogen-containing compounds, while reduction can lead to various bicyclic derivatives .
Applications De Recherche Scientifique
2,3-Diazabicyclo(2.2.2)oct-2-ene, 1-methyl- has several scientific research applications, including:
Biology: The compound’s unique structure makes it useful in studying molecular interactions and dynamics.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the field of drug development.
Mécanisme D'action
The mechanism of action of 2,3-Diazabicyclo(2.2.2)oct-2-ene, 1-methyl- involves its interaction with molecular targets through its bicyclic structure. The compound’s effects are mediated by its ability to participate in various chemical reactions, including fluorescence and energy transfer processes. The molecular pathways involved include exciton splitting and interactions with specific electronic states .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Diazabicyclo(2.2.2)oct-2-ene: The parent compound without the methyl group.
1,4-Dimethyl-2,3-diazabicyclo(2.2.2)oct-2-ene: A similar compound with two methyl groups.
2,3-Diazabicyclo(2.2.2)oct-2-ene, 2-oxide: An oxidized derivative with different properties
Uniqueness
2,3-Diazabicyclo(2.2.2)oct-2-ene, 1-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to act as a fluorophore and participate in various chemical reactions makes it valuable in scientific research and industrial applications .
Propriétés
Numéro CAS |
66343-91-7 |
|---|---|
Formule moléculaire |
C7H12N2 |
Poids moléculaire |
124.18 g/mol |
Nom IUPAC |
1-methyl-2,3-diazabicyclo[2.2.2]oct-2-ene |
InChI |
InChI=1S/C7H12N2/c1-7-4-2-6(3-5-7)8-9-7/h6H,2-5H2,1H3 |
Clé InChI |
LXFPVYRCXCVOHN-UHFFFAOYSA-N |
SMILES canonique |
CC12CCC(CC1)N=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


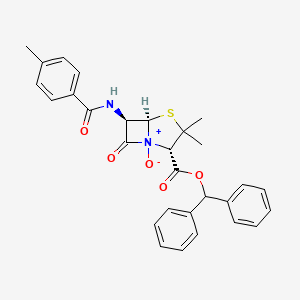
![[1,1'-Bi(cyclobutane)]-3-carbonyl chloride](/img/structure/B13795188.png)
![[(1S,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] benzoate](/img/structure/B13795189.png)
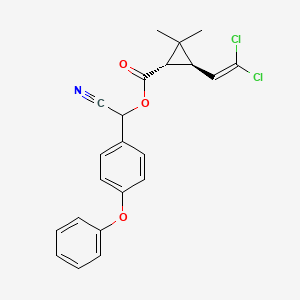
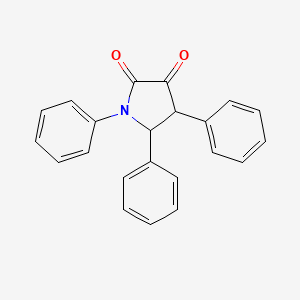
![Triphenyl[(quinolin-4-yl)methyl]phosphanium bromide](/img/structure/B13795209.png)

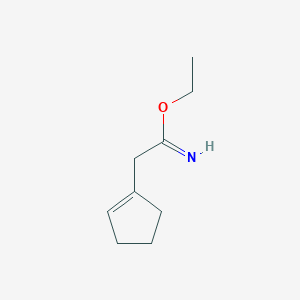

![(2R,6r)-6,10-dimethyl-2-prop-1-en-2-yl-spiro[4.5]dec-9-en-8-one](/img/structure/B13795229.png)
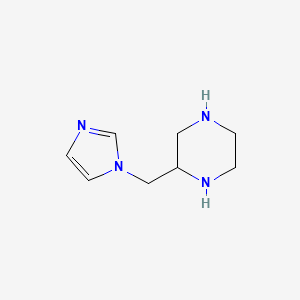
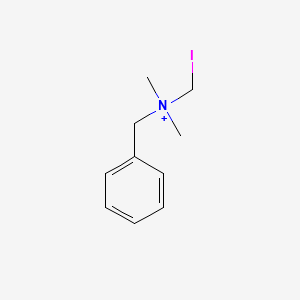
![3,5-Dichloro-2-[[[(phenoxyacetyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13795238.png)

